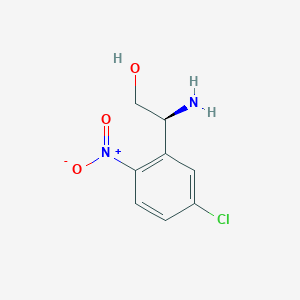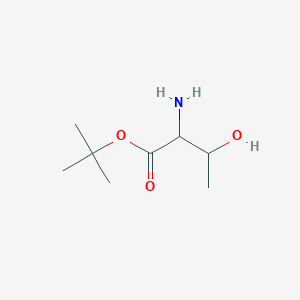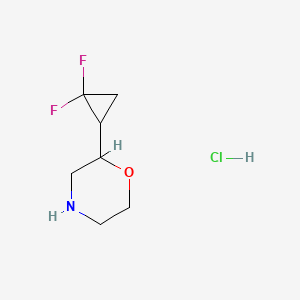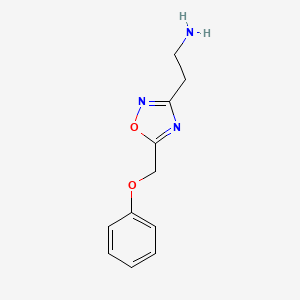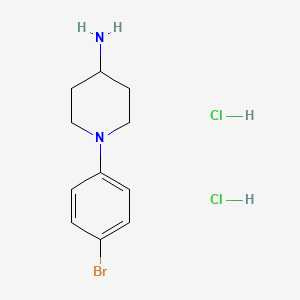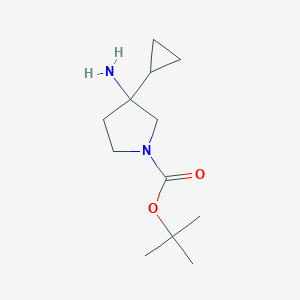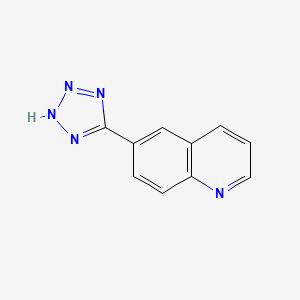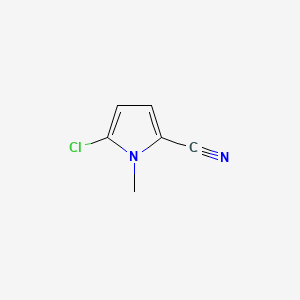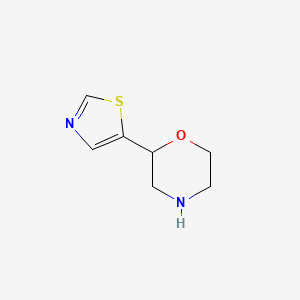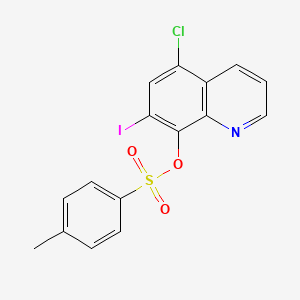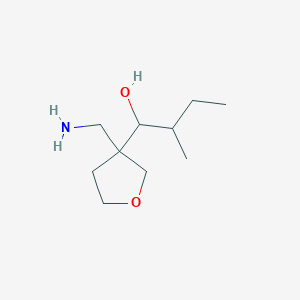
1-(3-(Aminomethyl)tetrahydrofuran-3-yl)-2-methylbutan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-(Aminomethyl)tetrahydrofuran-3-yl)-2-methylbutan-1-ol is an organic compound with the molecular formula C10H21NO2 It is a derivative of tetrahydrofuran, a heterocyclic compound, and contains both an amine and an alcohol functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(Aminomethyl)tetrahydrofuran-3-yl)-2-methylbutan-1-ol typically involves multiple steps. One common method starts with the cyclization of maleic glycol to obtain 2,5-dihydrofuran. This intermediate is then formylated to produce 3-formyltetrahydrofuran. Finally, reductive amination is carried out to yield 3-aminomethyl tetrahydrofuran .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for high material utilization, large production capacity, and high selectivity of catalysts. The use of inert gas and controlled reaction conditions ensures the stability and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
1-(3-(Aminomethyl)tetrahydrofuran-3-yl)-2-methylbutan-1-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amine group can be reduced to form secondary or tertiary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine or alcohol group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the alcohol group may yield ketones or aldehydes, while substitution reactions can produce a variety of derivatives with different functional groups .
Aplicaciones Científicas De Investigación
1-(3-(Aminomethyl)tetrahydrofuran-3-yl)-2-methylbutan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a solvent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Mecanismo De Acción
The mechanism of action of 1-(3-(Aminomethyl)tetrahydrofuran-3-yl)-2-methylbutan-1-ol involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds and ionic interactions with various biomolecules, while the alcohol group can participate in hydrogen bonding and other polar interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
3-Aminomethyltetrahydrofuran: A simpler analog with similar functional groups but lacking the additional methylbutan-1-ol moiety.
Tetrahydrofuran-3-ylmethanol: Contains a hydroxyl group but lacks the aminomethyl and methylbutan-1-ol components.
Uniqueness
1-(3-(Aminomethyl)tetrahydrofuran-3-yl)-2-methylbutan-1-ol is unique due to its combination of functional groups, which provides a versatile platform for chemical modifications and interactions. This makes it a valuable compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C10H21NO2 |
|---|---|
Peso molecular |
187.28 g/mol |
Nombre IUPAC |
1-[3-(aminomethyl)oxolan-3-yl]-2-methylbutan-1-ol |
InChI |
InChI=1S/C10H21NO2/c1-3-8(2)9(12)10(6-11)4-5-13-7-10/h8-9,12H,3-7,11H2,1-2H3 |
Clave InChI |
MIZJHKMLTBYSDA-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)C(C1(CCOC1)CN)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


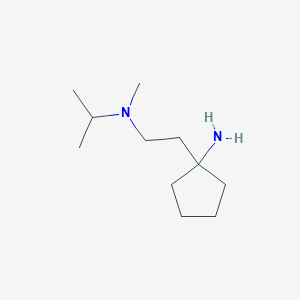
![2-{[(Benzyloxy)carbonyl]amino}-3-(4-methylphenyl)propanoic acid](/img/structure/B13563200.png)
![2-((7-(3-Bromophenyl)-2-(tert-butoxycarbonyl)-5-oxa-2-azaspiro[3.4]octan-7-yl)oxy)acetic acid](/img/structure/B13563205.png)
